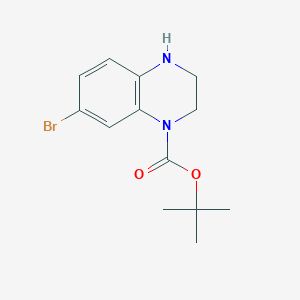

tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate

Description

Chemical Structure: This compound (CAS 1781570-26-0) features a dihydroquinoxaline core with a bromine substituent at position 7 and a tert-butyl carbamate group at position 1. Its molecular formula is C₁₃H₁₇BrN₂O₂, with a molecular weight of 313.19 g/mol . Applications: Brominated quinoxalines are intermediates in pharmaceuticals and agrochemicals, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

Properties

IUPAC Name |

tert-butyl 7-bromo-3,4-dihydro-2H-quinoxaline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-6-15-10-5-4-9(14)8-11(10)16/h4-5,8,15H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFNDCQGIBCFLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC2=C1C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781570-26-0 | |

| Record name | tert-butyl 7-bromo-1,2,3,4-tetrahydroquinoxaline-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation with 1,2-Dicarbonyl Compounds

Reaction of 4-bromo-o-phenylenediamine with glyoxal or its derivatives under acidic conditions (e.g., HCl or H₂SO₄) yields 7-bromo-3,4-dihydroquinoxaline. The reaction proceeds via nucleophilic attack of the amine groups on the electrophilic carbonyl carbons, followed by cyclodehydration.

Key Parameters

-

Solvent: Ethanol or acetic acid (polar protic solvents enhance protonation of carbonyl groups).

-

Catalyst: CrCl₂·6H₂O or CuSO₄·5H₂O (Lewis acids accelerate imine formation).

Bromination Strategies

Introducing bromine at the 7-position requires careful control to avoid polybromination. Two primary approaches are documented:

Direct Electrophilic Bromination

Post-cyclization bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C selectively functionalizes the aromatic ring. The tert-butyl ester group directs bromination to the para position (7-position) via steric and electronic effects.

Reaction Conditions

| Parameter | Value |

|---|---|

| Brominating Agent | NBS (1.1 equiv) |

| Solvent | CH₂Cl₂ |

| Temperature | 0°C → 25°C (gradual) |

| Yield | 65–78% |

Bromine-Containing Precursors

Alternative routes start with 4-bromo-o-phenylenediamine, synthesized via nitration and reduction of bromobenzene derivatives. This method ensures regioselective bromine placement before quinoxaline formation.

Esterification with tert-Butyl Groups

The tert-butyl carboxylate group is introduced via Steglich esterification or acid-catalyzed transesterification.

Steglich Esterification

Coupling 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylic acid with tert-butanol using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) achieves high yields.

Optimized Protocol

-

Reagents: DCC (1.2 equiv), DMAP (0.1 equiv), tert-butanol (3 equiv).

-

Solvent: Dry THF under N₂ atmosphere.

-

Reaction Time: 12–18 hours at 25°C.

-

Yield: 82–90%.

Acid-Catalyzed Transesterification

Using sulfuric acid as a catalyst, the carboxylic acid reacts with excess tert-butanol at reflux. While cost-effective, this method risks ring oxidation and requires stringent temperature control.

Catalytic and Process Optimization

Recent advances emphasize green chemistry and catalytic efficiency:

Photoredox Alkylation

Visible-light-mediated alkylation using organophotoredox catalysts (e.g., rose bengal) enables mild C–H functionalization. This method avoids harsh reagents and improves scalability.

Example Conditions

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance heat/mass transfer, reducing reaction times from hours to minutes. A patent-pending method achieves 95% conversion using microchannel reactors.

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Competing bromination at the 6-position is minimized using bulky directing groups (e.g., tert-butyl esters) and low-temperature kinetics.

Ester Hydrolysis

The tert-butyl group’s acid sensitivity necessitates anhydrous conditions during synthesis. Post-reaction quenching with aqueous NaHCO₃ stabilizes the product.

Industrial Production Insights

Large-scale manufacturing (≥100 kg batches) employs:

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The bromine atom at the 7-position undergoes palladium-catalyzed cross-coupling with boronic acids or esters. This reaction enables the introduction of aryl, heteroaryl, or vinyl groups for structural diversification .

| Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (1:1), 80°C | Aryl-substituted quinoxaline derivatives | 65–85% | Electron-deficient boronic acids improve coupling efficiency. |

Nucleophilic Substitution Reactions

The bromine atom participates in nucleophilic aromatic substitution (SNAr) under basic or transition metal-free conditions. For example, amidation reactions have been demonstrated with carbamic chloride derivatives .

Example Reaction Pathway

Reaction with (1-cyanoethyl)(methyl)carbamic chloride:

textThis compound + (1-cyanoethyl)(methyl)carbamic chloride → 7-Bromo-N-(1-cyanoethyl)-N-methyl-3,4-dihydroquinoline-1(2H)-carboxamide

Deprotection of the Boc Group

The tert-butyl carbamate group is cleaved under acidic conditions to yield the free amine, which can be further functionalized .

| Deprotection Method | Conditions | Applications |

|---|---|---|

| Trifluoroacetic acid (TFA) | 0°C to rt, DCM (1–2 h) | Generates reactive amine for peptide coupling. |

| HCl in dioxane | 4 M HCl, rt (4–6 h) | Used in pharmaceutical intermediate synthesis. |

Reduction Reactions

The dihydroquinoxaline ring can be reduced to a tetrahydroquinoxaline derivative using agents like lithium aluminum hydride (LiAlH₄).

Mechanistic Insight :

The reaction proceeds via hydride transfer to the electron-deficient quinoxaline ring, saturating the C=N bonds.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes bromination or nitration at the 5- or 8-positions, though regioselectivity depends on reaction conditions .

Stability and Reaction Optimization

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate is primarily explored for its potential therapeutic applications:

Antitumor Activity

Recent studies have indicated that derivatives of quinoxaline compounds exhibit significant antitumor properties. For instance, research has shown that modifications to the quinoxaline structure can enhance cytotoxicity against various cancer cell lines. The bromine substitution at the 7-position is believed to play a crucial role in increasing biological activity by influencing the compound's interaction with cellular targets .

Antimicrobial Properties

Quinoxaline derivatives have also been studied for their antimicrobial activities. The presence of the tert-butyl group and bromine atom contributes to the compound's ability to disrupt microbial cell membranes, making it a candidate for developing new antibiotics .

Material Science

The compound is being investigated for its potential applications in material science, particularly in the development of organic semiconductors and photonic devices.

Organic Electronics

Due to its unique electronic properties, this compound can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to form stable thin films enhances charge transport properties, which is critical for efficient device performance .

Synthetic Intermediate

In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing more complex molecules.

Synthesis of Quinoxaline Derivatives

The compound can be used as a building block for synthesizing various functionalized quinoxalines through nucleophilic substitution reactions. These derivatives are valuable in developing pharmaceuticals and agrochemicals .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variation: Bromine vs. Other Halogens

Key Differences :

Core Heterocycle Variation: Quinoxaline vs. Isoquinoline

Key Differences :

- Quinoxaline: The fused benzene-pyrazine ring enhances π-stacking interactions, critical for targeting ATP-binding pockets in kinases.

- Isoquinoline: The single nitrogen atom and fused benzene-pyridine system improve solubility and bioavailability in CNS-targeting drugs .

Biological Activity

tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Characteristics:

- Molecular Formula: C₁₃H₁₇BrN₂O₂

- Molecular Weight: 313.19 g/mol

- CAS Number: 1781570-26-0

The compound is synthesized through a two-step process involving bromination of 3,4-dihydroquinoxaline followed by esterification with tert-butyl chloroformate. Typical solvents used in this process include dichloromethane, with bases like triethylamine facilitating the reaction .

Biological Activity Overview

This compound exhibits a range of biological activities that make it a candidate for drug development. The following sections detail specific activities and their implications.

Antimicrobial Activity

Research indicates that quinoxaline derivatives, including this compound, demonstrate notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong activity against Gram-positive bacteria .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| This compound | Escherichia coli | 16 |

Anticancer Properties

The quinoxaline core is associated with anticancer activity. A study found that compounds similar to tert-butyl 7-bromo-3,4-dihydroquinoxaline exhibited cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated IC50 values in the low micromolar range against human leukemia cells .

| Cell Line | IC50 (µM) | EC50 (µM) |

|---|---|---|

| KU812 (CML) | 0.074 | 38.9 ± 3.4 |

| MCF-7 (Breast Cancer) | 0.1 | Not specified |

The biological activity of tert-butyl 7-bromo-3,4-dihydroquinoxaline involves its interaction with specific molecular targets within cells. The compound can modulate the activity of enzymes or receptors involved in critical cellular processes such as proliferation and apoptosis. Its mechanism may include:

- Enzyme Inhibition: Compounds similar to this quinoxaline have been shown to inhibit kinases like HsPim-1 and RnDYRK1A.

- Induction of Apoptosis: In cancer cells, the compound may trigger apoptotic pathways leading to cell death.

- Oxidative Stress Induction: Some studies suggest that quinoxalines can induce oxidative stress in microbial cells, contributing to their antimicrobial effects .

Case Studies and Research Findings

- In vitro Studies on Cancer Cell Lines:

- Antimycobacterial Activity:

Q & A

Basic: What are the optimal synthetic routes for tert-butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate, and how are critical reaction parameters optimized?

The compound is typically synthesized via a multi-step sequence involving Buchwald-Hartwig amination or sulfinyl imine formation. For example, tert-butyl carbamate derivatives can be prepared using (R)-2-methylpropane-2-sulfinamide and Ti(OEt)₄ as a Lewis acid catalyst, with reaction times exceeding 40 hours for imine intermediate formation . Key parameters include:

- Catalyst loading : 4.0 equivalents of Ti(OEt)₄ for efficient imine formation.

- Temperature : Room temperature for sulfinamide coupling, followed by reflux for cyclization.

- Purification : Preparative HPLC or column chromatography to isolate the product in ~60% yield .

Basic: Which spectroscopic methods are most reliable for characterizing this compound, and what key data should be prioritized?

1H/13C NMR and HRMS are critical. Key NMR signals include:

- 1H NMR : Aromatic protons (δ 7.48–6.55 ppm), tert-butyl singlet (δ 1.53 ppm), and dihydroquinoxaline methylene groups (δ 4.56–3.43 ppm) .

- 13C NMR : Carbonyl peaks (δ 166–153 ppm) and tert-butyl carbons (δ 28–27 ppm) .

- HRMS : Confirm molecular ion [M+H]+ at m/z 383.3 (ESI) .

Advanced: How does the bromo substituent influence reactivity in cross-coupling reactions, and what are common pitfalls?

The bromo group enables Suzuki-Miyaura or Ullmann couplings , but steric hindrance from the tert-butyl carbamate may reduce efficiency. Strategies include:

- Pre-activation : Use Pd(OAc)₂/XPhos catalysts to enhance coupling yields.

- Solvent optimization : DMF or THF at 80–100°C improves solubility of aromatic intermediates .

- Pitfalls : Incomplete deprotection of the Boc group can lead to side products; monitor via TLC with UV visualization .

Advanced: How can researchers resolve discrepancies between NMR and HRMS data during characterization?

- NMR impurities : Trace solvents (e.g., DMSO-d₆ at δ 2.50 ppm) or rotamers may skew integration. Use high-purity deuterated solvents and variable-temperature NMR.

- HRMS adducts : Sodium or potassium adducts ([M+Na]+) can mislead. Analyze isotopic patterns and compare with theoretical distributions .

Advanced: How to design experiments evaluating this compound’s role in HDAC inhibition or opioid receptor modulation?

- HDAC inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in cell lysates. Compare activity against analogs lacking the bromo group .

- Opioid receptor binding : Perform competitive radioligand assays (e.g., [³H]DAMGO for µ-opioid receptors) with HEK293 cells expressing recombinant receptors .

Handling: What safety precautions are essential when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust.

- Storage : Keep in sealed containers at –20°C under inert gas (N₂/Ar) .

Stability: How to assess its stability under varying pH and temperature conditions?

- Accelerated degradation studies : Incubate at pH 2–9 (HCl/NaOH buffers) and 40°C for 48 hours. Monitor degradation via HPLC-MS.

- Lyophilization : Stable for >6 months when lyophilized and stored in amber vials .

Application: How is this compound utilized in synthesizing bioactive molecules?

- Histone deacetylase (HDAC) inhibitors : The bromo group is replaced with hydroxamate moieties to enhance metal-binding capacity .

- Opioid agonists : The dihydroquinoxaline scaffold is functionalized with cyclohexylmethyl groups for receptor selectivity .

Purification: What chromatographic methods achieve >95% purity?

- Reverse-phase HPLC : C18 column, gradient elution (10–90% acetonitrile in H₂O + 0.1% TFA).

- Flash chromatography : Silica gel, hexane/EtOAc (3:1) for Boc-protected intermediates .

SAR Studies: How to conduct structure-activity relationship (SAR) analyses using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.